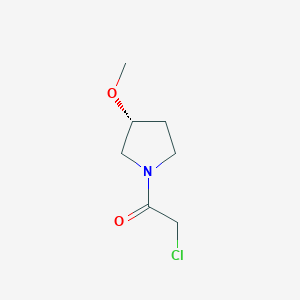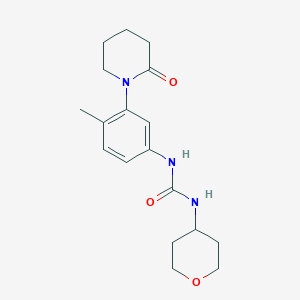
1-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as MPUP, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. The molecule is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a key role in the metabolism of fatty acid epoxides. Inhibition of sEH has been shown to have a number of beneficial effects in various disease models, making MPUP a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Morphology Tuning
G. Lloyd and J. Steed (2011) discussed the formation of hydrogels using a urea derivative in various acids, showcasing how the physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion. This study highlights the compound's potential in creating customizable materials for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Crystal Structure Analysis
S. Sharma et al. (2015) explored the synthesis and crystal structure analysis of a pyran derivative, showcasing the utility of urea as an organo-catalyst in multi-component reactions. The study emphasizes the importance of understanding molecular structures for the development of novel compounds with potential applications in pharmaceuticals and materials science (Sharma et al., 2015).
Anticancer Activity
R. Gaudreault et al. (1988) investigated the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives for anticancer activity, providing insights into the compound's potential in developing new cancer therapies. This research illustrates the broader impact of such chemical investigations on medicinal chemistry and oncology (Gaudreault et al., 1988).
X-ray Powder Diffraction Data
Qing Wang et al. (2017) reported the X-ray powder diffraction data for a closely related compound, underscoring its importance as an intermediate in the synthesis of anticoagulants. This type of research is crucial for the pharmaceutical industry, especially in the quality control and development of new drugs (Wang et al., 2017).
Synthesis and Characterization of Pyran Derivatives
N. Azizi et al. (2013) demonstrated the synthesis of highly functionalized benzopyran and pyran derivatives using deep eutectic solvents, highlighting an eco-friendly approach to chemical synthesis. This work contributes to the field of green chemistry by providing safer and more sustainable methodologies for producing complex organic molecules (Azizi et al., 2013).
Eigenschaften
IUPAC Name |
1-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-5-6-15(12-16(13)21-9-3-2-4-17(21)22)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGHAZWMEHFCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCOCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)


![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)
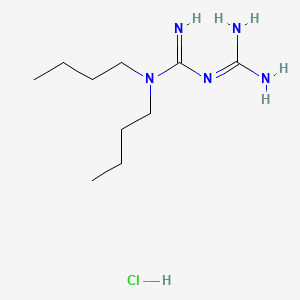

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
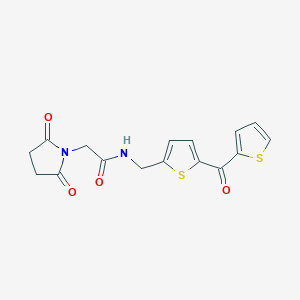
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)
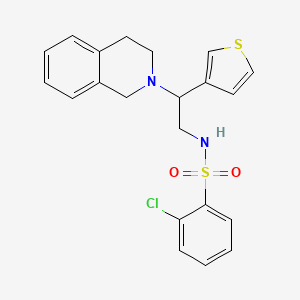
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
